molecular formula C10H6F3N3S B3042270 4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine CAS No. 541550-01-0

4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B3042270
CAS RN: 541550-01-0
M. Wt: 257.24 g/mol
InChI Key: UZLMMZHJVCTAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine, also known as 4-MPT, is a small molecule that has been studied extensively in recent years due to its various applications in scientific research. 4-MPT is a heterocyclic compound containing both sulfur and nitrogen atoms, and is a member of the mercaptopyrimidine family. 4-MPT has been used in a variety of scientific research applications, ranging from drug discovery to materials science. In

Scientific Research Applications

Antimicrobial Applications

4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine and its derivatives have been studied for their antimicrobial activities. New pyrimidine derivatives synthesized through electrochemical oxidation showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria strains (Khan et al., 2018).

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel pyrimidine derivatives. For instance, derivatives synthesized via the Biginelli reaction were characterized using various spectroscopic methods, indicating the compound's utility in organic synthesis (Bhuva et al., 2014).

Formation of Complexes

2-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine has been used in the formation of complexes, as demonstrated in studies involving the stabilization of poly-iodides. The reaction with hydroiodic or hydrochloric acids led to the formation of complexes with interesting structural properties (Owczarzak et al., 2012).

Biological Evaluation

Derivatives of this compound have been prepared for biological evaluation. For example, novel Mercaptopyrimidine derivatives were synthesized, revealing promising antimicrobial activities (Sayed et al., 2008).

Pharmaceutical Applications

While information related to drug use, dosage, and side effects is excluded, the compound and its derivatives have been investigated for potential pharmaceutical applications, particularly in the field of antimicrobial and anti-inflammatory agents (Alagarsamy et al., 2007).

Structural Analysis

The compound has also been the subject of structural and vibrational studies. Molecular vibrations of derivatives like 2-mercapto pyrimidine were investigated using spectroscopic techniques, providing insights into their structural characteristics (Krishnakumar & Xavier, 2006).

properties

IUPAC Name

2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3S/c11-10(12,13)7-4-8(17)16-9(15-7)6-2-1-3-14-5-6/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLMMZHJVCTAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=S)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 3
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 4
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 5
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine
Reactant of Route 6
4-Mercapto-2-(pyrid-3-yl)-6-(trifluoromethyl)pyrimidine

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